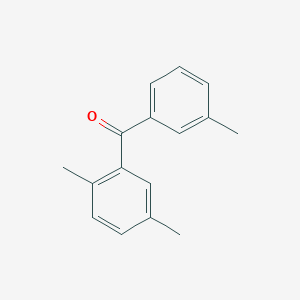
(2,5-Dimethyl-phenyl)-m-tolyl-methanone, 97%
説明
(2,5-Dimethyl-phenyl)-m-tolyl-methanone, 97% (2,5-DMPTM) is a type of organic compound that belongs to the group of phenylmethanones. It is a colorless liquid with a sweet odor and is used in various scientific applications. It is also known as 2,5-dimethylphenyl-m-tolylmethanone, 2,5-diphenyl-m-tolylmethanone, and 2,5-diphenylmethyl-m-tolylmethanone. 2,5-DMPTM is an important intermediate for the synthesis of other compounds and can be used as a starting material for the synthesis of a variety of organic compounds.
作用機序
The mechanism of action of 2,5-DMPTM is not fully understood. However, it is believed to be a reactive intermediate in the synthesis of other compounds. It is also believed to be involved in the formation of covalent bonds between molecules, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,5-DMPTM are not fully understood. However, it is believed to be non-toxic and non-irritant. It is also believed to be non-carcinogenic.
実験室実験の利点と制限
The advantages of using 2,5-DMPTM in lab experiments include its low cost, availability, and stability. It is also relatively non-toxic and non-irritant, making it a safe compound to use in the laboratory. However, it is important to note that it is a reactive intermediate and can react with other compounds, which can lead to the formation of new compounds. Therefore, it is important to take precautions when handling this compound.
将来の方向性
The future of 2,5-DMPTM is promising. It can be used as a starting material for the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and fragrances. Additionally, it can be used in the synthesis of polymers and other materials for research purposes. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound. Finally, further research is needed to determine the optimal conditions for the synthesis of this compound.
合成法
2,5-DMPTM can be synthesized through a variety of methods. One method involves the reaction of 2-methyl-2-pentanone with m-tolylmagnesium bromide in the presence of a catalyst. This reaction yields a mixture of 2,5-dimethyl-phenyl-m-tolylmethanone and 2,5-dimethyl-phenyl-m-tolylmethanol. The 2,5-DMPTM can then be isolated from this mixture by distillation. Another method involves the reaction of 2-methyl-2-pentanone with m-tolylmagnesium chloride in the presence of a catalyst. This reaction yields a mixture of 2,5-dimethyl-phenyl-m-tolylmethanone and 2,5-dimethyl-phenyl-m-tolylmethanol, which can then be isolated by distillation.
科学的研究の応用
2,5-DMPTM has a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and fragrances. It has also been used in the synthesis of molecular probes and fluorescent labels. Additionally, it has been used in the synthesis of polymers and other materials for research purposes.
特性
IUPAC Name |
(2,5-dimethylphenyl)-(3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-11-5-4-6-14(9-11)16(17)15-10-12(2)7-8-13(15)3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBWBJKBQFNIOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=C(C=CC(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301251271 | |
| Record name | (2,5-Dimethylphenyl)(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65610-06-2 | |
| Record name | (2,5-Dimethylphenyl)(3-methylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65610-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Dimethylphenyl)(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







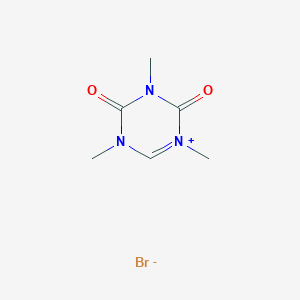
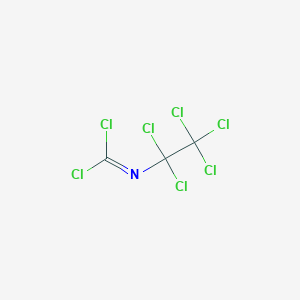

![3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester, 95%](/img/structure/B6308699.png)
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B6308704.png)

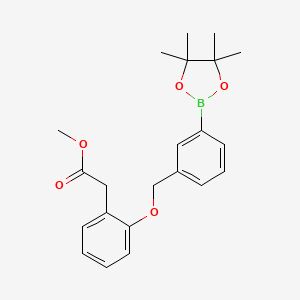

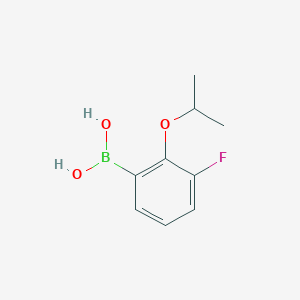
![6-Methoxy-pyrazolo[1,5-a]pyridine](/img/structure/B6308743.png)